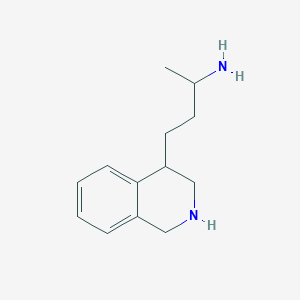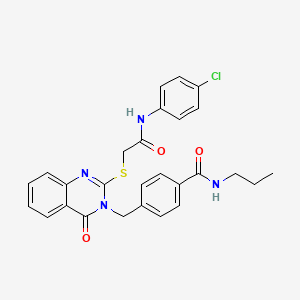
4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amine group, a thioether group, a quinazolinone group, and a benzamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and FTIR spectroscopy, which can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the thioether group could undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined through experimental analysis. These properties would be influenced by the functional groups present in the molecule .科学的研究の応用
Antitumor Activity
The quinazolinone derivatives, to which this compound belongs, have been studied for their antitumor properties . Research suggests that these compounds can inhibit the growth of cancer cells, including breast adenocarcinoma (MCF-7), lung carcinoma (HCT), and hepatocellular carcinoma (HepG-2) . The presence of the 4-chlorophenyl group may contribute to the compound’s ability to interfere with cell proliferation, making it a candidate for cancer research and drug development.
Antibacterial and Antifungal Applications
Compounds with a quinazolinone core are known to exhibit antibacterial and antifungal activities . The 8-hydroxyquinoline moiety, in particular, has shown diverse therapeutic activities, including antibacterial and antifungal effects . This suggests that our compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiprotozoic Effects
Quinazolinones have also demonstrated antiprotozoic effects , which means they could be effective against protozoan infections . This application is particularly relevant in the field of tropical medicine, where protozoan parasites are a common cause of disease.
Antineoplastic and Antiproliferative Effects
The compound’s potential antineoplastic and antiproliferative effects make it an interesting subject for research into treatments for proliferative diseases . These effects could be harnessed to develop drugs that prevent the growth of neoplastic cells, which are cells that grow excessively due to abnormal cellular regulation.
Synthetic Chemistry Research
In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, which can lead to the creation of new compounds with potentially valuable properties .
Pharmacological Studies
Given the compound’s biological activity, it can be used in pharmacological studies to understand the mechanisms of action of similar molecules. This can aid in the design of new drugs with improved efficacy and reduced side effects .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-9-7-18(8-10-19)16-32-26(35)22-5-3-4-6-23(22)31-27(32)36-17-24(33)30-21-13-11-20(28)12-14-21/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFKMYFYIDGUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

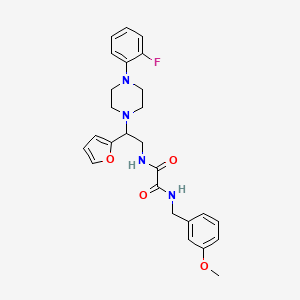
![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)
![5-[(4-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2854447.png)
![8-(4-fluorophenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)

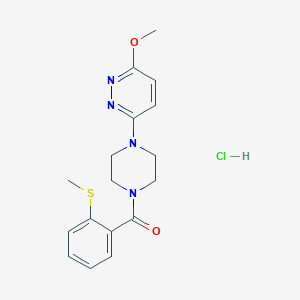
![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)
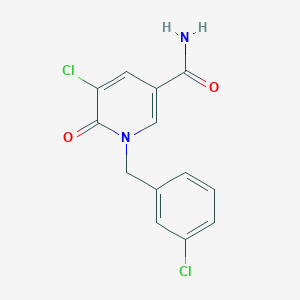
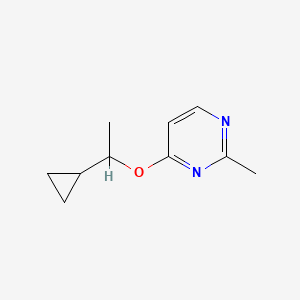

![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)
